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Compound of Interest

Compound Name: TUG-905

Cat. No.: B611511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TUG-905 is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known

as G protein-coupled receptor 40 (GPR40). FFA1 is predominantly expressed in pancreatic β-

cells and, to a lesser extent, in the brain, including the hypothalamus. The activation of GPR40

by medium and long-chain free fatty acids, or synthetic agonists like TUG-905, initiates

intracellular signaling cascades that can influence glucose homeostasis, insulin secretion, and

energy balance. In the context of obesity, central administration of TUG-905 in mouse models

has been shown to reduce body mass and modulate the expression of hypothalamic genes

involved in energy regulation.

These application notes provide a detailed protocol for the administration of TUG-905 to a diet-

induced obesity (DIO) mouse model via intracerebroventricular (i.c.v.) injection. Currently, this

is the primary administration route for TUG-905 in obesity studies described in the scientific

literature. Information on oral or intraperitoneal administration for this specific compound in

obesity models is not readily available.

Data Presentation
The following table summarizes the quantitative data from a key study investigating the effects

of TUG-905 in a diet-induced obese mouse model.
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Parameter Vehicle Control TUG-905 Treated Outcome

Animal Model
6-week-old male

Swiss mice

6-week-old male

Swiss mice
N/A

Obesity Induction
High-Fat Diet (HFD)

for 4 weeks

High-Fat Diet (HFD)

for 4 weeks
N/A

Compound Saline TUG-905 N/A

Dosage 2.0 µL
2.0 µL of a 1.0 mM

solution
N/A

Administration Route
Intracerebroventricular

(i.c.v.)

Intracerebroventricular

(i.c.v.)
N/A

Frequency Twice a day Twice a day N/A

Duration 6 days 6 days N/A

Body Mass Baseline Reduced

TUG-905

administration led to a

reduction in body

mass compared to the

vehicle-treated group.

Caloric Intake Baseline
Trend toward

reduction

A trend towards

reduced caloric intake

was observed in the

TUG-905 treated

mice.

Hypothalamic IL-10 Baseline Increased

An increase in the

mRNA expression of

the anti-inflammatory

cytokine IL-10 was

observed in the

hypothalamus.

Hypothalamic IL-6 Baseline Increased An increase in the

mRNA expression of

the cytokine IL-6 was
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observed in the

hypothalamus.

Hypothalamic POMC Baseline Increased

An increase in the

mRNA expression of

pro-opiomelanocortin

(POMC), a precursor

to anorexigenic

peptides, was

observed in the

hypothalamus.[1]

Signaling Pathway
TUG-905 exerts its effects by binding to and activating the GPR40 receptor, a Gq-protein

coupled receptor. In the hypothalamus, this activation triggers a specific signaling cascade that

influences neuronal function and energy homeostasis.
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Caption: GPR40 signaling pathway activated by TUG-905 in hypothalamic neurons.
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Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese phenotype in mice that mimics aspects of human obesity driven

by a high-fat diet.

Materials:

Male Swiss mice (or other appropriate strain, e.g., C57BL/6J), 5-6 weeks old.

Standard chow diet.

High-Fat Diet (HFD): typically 45-60% kcal from fat.

Animal caging with environmental enrichment.

Animal scale.

Procedure:

Acclimate mice to the animal facility for at least one week upon arrival, providing ad libitum

access to standard chow and water.

After acclimation, randomly assign mice to two groups: a control group receiving a standard

chow diet and an experimental group receiving a HFD.

House the mice under standard conditions (12-hour light/dark cycle, controlled temperature

and humidity).

Provide ad libitum access to their respective diets and water for a period of 4-8 weeks.

Monitor body weight and food intake weekly to confirm the development of the obese

phenotype in the HFD group. Mice on the HFD should exhibit a significantly higher body

weight compared to the chow-fed group.

Preparation and Intracerebroventricular (i.c.v.)
Administration of TUG-905
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Objective: To deliver TUG-905 directly to the central nervous system to investigate its effects

on energy balance.

Materials:

TUG-905 (powder form).

Sterile saline solution (0.9% NaCl).

Dimethyl sulfoxide (DMSO), if required for dissolution.

Stereotaxic apparatus.

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail).

Microsyringe (e.g., Hamilton syringe).

Guide cannula and injector.

Surgical tools.

Procedure:

a. TUG-905 Solution Preparation:

Prepare a 1.0 mM stock solution of TUG-905. The exact solvent will depend on the

manufacturer's instructions; sterile saline or a small percentage of DMSO in saline are

common. Ensure the final solution is sterile-filtered.

Store the stock solution as recommended by the manufacturer (typically at -20°C or -80°C).

On the day of injection, thaw the required amount of TUG-905 solution and keep it on ice.

b. Surgical Implantation of Guide Cannula:

Anesthetize the DIO mouse using an appropriate anesthetic agent.

Secure the mouse in a stereotaxic frame.
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Make a midline incision on the scalp to expose the skull.

Using stereotaxic coordinates for the lateral ventricle (coordinates will vary depending on the

mouse strain and age, but are typically around -0.3 mm posterior to bregma, 1.0 mm lateral

to the midline, and 2.2 mm ventral from the skull surface), drill a small hole in the skull.

Implant a guide cannula to the target depth and secure it to the skull with dental cement.

Insert a dummy cannula to keep the guide cannula patent.

Allow the mice to recover for at least one week before starting the injections.

c. Intracerebroventricular Injection:

Gently handle and restrain the mouse.

Remove the dummy cannula from the guide cannula.

Load a microsyringe with 2.0 µL of the 1.0 mM TUG-905 solution (or vehicle).

Insert the injector into the guide cannula, ensuring it extends slightly beyond the tip of the

guide cannula into the ventricle.

Infuse the solution slowly over a period of 1-2 minutes to avoid a rapid increase in

intracranial pressure.

Leave the injector in place for an additional minute to allow for diffusion and prevent

backflow.

Slowly withdraw the injector and replace the dummy cannula.

Return the mouse to its home cage.

Repeat the injections twice daily for the desired study duration (e.g., 6 days).

d. Post-Injection Monitoring:
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Monitor the mice daily for any signs of distress, changes in behavior, body weight, and food

and water intake.

Experimental Workflow
The following diagram illustrates the general workflow for studying the effects of TUG-905 in a

DIO mouse model.
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Caption: Experimental workflow for TUG-905 administration in DIO mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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